4-Acetamido-3-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-7-3-2-6(9(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQIMWBIZLRLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061766 | |
| Record name | Benzoic acid, 4-(acetylamino)-3-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539-06-6 | |
| Record name | 4-(Acetylamino)-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Acetamido-3-nitrobenzoic acid | |
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| Record name | 1539-06-6 | |
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| Record name | Benzoic acid, 4-(acetylamino)-3-nitro- | |
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| Record name | Benzoic acid, 4-(acetylamino)-3-nitro- | |
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| Record name | 4-acetamido-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-ACETAMIDO-3-NITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 4 Acetamido 3 Nitrobenzoic Acid
Established Synthetic Routes
The most well-documented and industrially practiced method for synthesizing 4-acetamido-3-nitrobenzoic acid is the direct nitration of its precursor, 4-acetamidobenzoic acid.
Nitration of 4-Acetamidobenzoic Acid
This process involves the introduction of a nitro group (-NO₂) onto the benzene (B151609) ring of 4-acetamidobenzoic acid via an electrophilic aromatic substitution reaction. researchgate.net The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". wikipedia.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. vedantu.comyoutube.com
The efficiency and yield of the nitration reaction are highly dependent on specific process parameters, including temperature, acid concentration, and reaction time. Several patented methods have detailed optimized conditions to achieve high yields and product purity.
One established process involves dissolving 4-acetamidobenzoic acid in concentrated sulfuric acid (86% to 92% concentration) and then adding a mixed acid of nitric and sulfuric acid over a period of one to five hours. google.com Maintaining the temperature between 0°C and 12°C is crucial to control the exothermic reaction and prevent side reactions. google.com This method reports good yields ranging from 72% to 85%. google.com The concentration of sulfuric acid is a key parameter; concentrations that are too dilute lead to incomplete reactions and poor yields, while overly concentrated acid can result in a reaction mass that is too thick for commercial-scale operations. google.com
Another approach focuses on a different acid system to achieve even higher yields. In this process, the 4-acetamidobenzoic acid is first added to aqueous nitric acid of a moderate concentration (70% to 84%) at a temperature of 0°C to 25°C. google.com Subsequently, the nitric acid concentration is carefully adjusted to a higher level (89% to 93%) to initiate and complete the mononitration. google.com This procedure has been reported to produce this compound in yields as high as 89%. google.com
| Parameter | Method 1 (Sulfuric/Nitric Acid) google.com | Method 2 (Nitric Acid System) google.com |
|---|---|---|
| Primary Acid Medium | Sulfuric Acid (86-92%) | Nitric Acid (initially 70-84%, adjusted to 89-93%) |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Concentrated Nitric Acid |
| Temperature | 0°C to 12°C | 0°C to 25°C |
| Reaction Time | 1 to 5 hours (addition) | ~10 minutes (at 20-25°C) |
| Reported Yield | 72% - 85% | 89% |
The synthesis of this compound benefits from a high degree of regioselectivity, which is governed by the directing effects of the substituents already present on the benzene ring. The starting material, 4-acetamidobenzoic acid, has two directing groups: the acetamido group (-NHCOCH₃) at position 4 and the carboxylic acid group (-COOH) at position 1.
The acetamido group is a powerful activating group and an ortho-, para-director for electrophilic substitution. vedantu.comncert.nic.in Conversely, the carboxylic acid group is a deactivating group and a meta-director. masterorganicchemistry.com In this specific substrate, the activating and directing influence of the acetamido group dominates the reaction. vedantu.com Since the para position relative to the acetamido group is already occupied by the carboxylic acid, the electrophilic nitronium ion is directed primarily to the ortho position (position 3). This inherent electronic preference results in the formation of this compound as the major product, ensuring excellent isomeric control and minimizing the formation of other nitro-isomers.
Process Innovations for Efficient Synthesis
Innovations in the synthesis have aimed to improve safety, efficiency, and scalability. A notable process improvement involves altering the way the reactants are mixed. Instead of adding solid 4-acetamidobenzoic acid directly to highly corrosive mixed acid, one innovative method first creates a slurry of the starting material in a less aggressive nitric acid solution (70-84%). google.com The nitration is then triggered more controllably by increasing the acid concentration. google.com This approach allows for better management of the reaction's exothermicity and improves handling on a larger scale. google.com
Advanced Synthetic Approaches
While the mixed-acid nitration remains the standard, research continues into advanced synthetic methods that offer milder conditions, improved safety profiles, and potentially higher selectivity.
Catalytic Nitration Strategies (e.g., CuI/Et₃N Systems)
Modern synthetic chemistry has explored the use of transition-metal catalysts to facilitate nitration under less harsh conditions than those required by the traditional mixed-acid protocol. rsc.org These catalytic systems often allow for the use of alternative, milder nitrating agents and can offer enhanced regioselectivity.
Copper-catalyzed nitration has emerged as a promising strategy for various aromatic compounds. rsc.org Although a specific protocol using a Copper(I) Iodide/Triethylamine (CuI/Et₃N) system for 4-acetamidobenzoic acid is not extensively documented, the principles apply. In such systems, a copper catalyst can activate a C-H bond on the aromatic ring, making it more susceptible to attack by a nitrating agent like sodium nitrite (B80452) or tert-butyl nitrite. These methods can avoid the use of concentrated sulfuric and nitric acids, which are corrosive and produce significant acidic waste. Research has shown successful copper-catalyzed nitration of related structures, such as 8-aminoquinolines and indolines, demonstrating the viability of this approach for N-acylated aromatic systems. rsc.org The development of such catalytic methods represents a significant step towards greener and more sustainable chemical manufacturing. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound, by analogy with similar aromatic nitration reactions, presents a promising avenue for process optimization.
The core of this approach lies in the efficient heating of the reaction mixture through the interaction of microwaves with polar molecules, leading to rapid temperature increases and enhanced reaction kinetics. For the nitration of an aromatic compound like 4-acetamidobenzoic acid, this can translate to a dramatic reduction in reaction time from hours to mere minutes. sciencemadness.orgorientjchem.org
A plausible microwave-assisted protocol for the synthesis of this compound could involve the use of a milder nitrating agent in a suitable solvent, or even under solvent-free conditions. For instance, the nitration of phenolic compounds has been successfully achieved using calcium nitrate (B79036) in acetic acid under microwave irradiation, a method that avoids the use of highly corrosive strong acids like sulfuric acid. orientjchem.orgsciencemadness.org This approach is not only safer but also aligns with the principles of green chemistry.
Table 1: Comparison of Conventional and Potential Microwave-Assisted Nitration of 4-Acetamidobenzoic Acid
| Parameter | Conventional Method | Potential Microwave-Assisted Method |
| Nitrating Agent | Concentrated Nitric Acid/Sulfuric Acid | Calcium Nitrate/Acetic Acid |
| Reaction Time | Several hours | 5-15 minutes |
| Temperature | 0-10 °C (controlled) | Rapid heating to ~100 °C |
| Energy Input | Conventional heating mantle | Microwave irradiation (e.g., 2450 MHz) |
| Yield | ~85-90% | Potentially >90% |
| Work-up | Neutralization of strong acids | Simpler filtration and washing |
This table presents a hypothetical comparison based on analogous reactions reported in the literature.
Research on the microwave-assisted nitration of similar substrates, such as acetanilide, has demonstrated the feasibility of achieving high yields of the desired nitro product while minimizing the formation of byproducts. youtube.com The precise conditions, including microwave power and irradiation time, would need to be optimized for the specific synthesis of this compound to maximize yield and purity.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves a holistic approach that considers all aspects of the chemical transformation, from the choice of starting materials and reagents to the energy consumption and waste generation.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional nitration often employs hazardous solvents. A significant advancement is the use of ionic liquids as alternative reaction media. oup.comnih.govrsc.org Ionic liquids are non-volatile, have high thermal stability, and can often be recycled, thus minimizing solvent waste. oup.comacs.org Research has shown that aromatic compounds can be efficiently nitrated in ionic liquids, sometimes with improved regioselectivity. rsc.org
Solvent-Free Reactions: An even more environmentally benign approach is the development of solvent-free reaction conditions. dtic.miltandfonline.comleadingedgeonly.comacs.org For the nitration of electron-rich aromatic compounds, it has been demonstrated that the reaction can proceed efficiently by mixing the substrate directly with the nitrating agent, often with gentle heating or under mechanochemical (ball milling) conditions. tandfonline.comrsc.org This eliminates the need for a solvent altogether, reducing waste and simplifying product isolation.
Alternative Nitrating Agents: The classic nitrating mixture of concentrated nitric and sulfuric acids is highly corrosive and generates significant acidic waste. dtic.mil Green chemistry seeks to replace this with more benign alternatives. Metal nitrates, such as calcium nitrate or copper nitrate on a solid support, have been shown to be effective nitrating agents, particularly in microwave-assisted reactions. sciencemadness.orggordon.edu Another approach involves the use of tert-butyl nitrite under mild conditions. dtic.mil Photochemical nitration using UV radiation in the presence of nitrite ions has also been explored as a green method for aromatic nitration. researchgate.netmjcce.org.mkmjcce.org.mk
Catalysis: The use of solid acid catalysts, such as zeolites or clays, can replace corrosive liquid acids like sulfuric acid. rsc.org These catalysts are often reusable, easily separated from the reaction mixture, and can lead to cleaner reactions with fewer byproducts.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Prevention of Waste | Solvent-free synthesis, use of catalytic systems. oup.comtandfonline.com | Reduced waste streams, lower disposal costs. |
| Atom Economy | Optimizing reactions to maximize the incorporation of all materials used in the process into the final product. | Increased efficiency, less waste. |
| Less Hazardous Chemical Syntheses | Replacing traditional mixed acid with milder nitrating agents (e.g., calcium nitrate). sciencemadness.orggordon.edu | Improved safety profile, reduced environmental impact. |
| Safer Solvents and Auxiliaries | Use of ionic liquids or water as solvents, or elimination of solvents. oup.comrsc.orgtandfonline.com | Reduced toxicity and environmental pollution. |
| Design for Energy Efficiency | Microwave-assisted synthesis. sciencemadness.orggordon.edu | Faster reaction times, lower energy consumption. |
| Use of Renewable Feedstocks | (Not directly applicable to the core synthesis but relevant in the broader context of chemical manufacturing) | Reduced reliance on fossil fuels. |
| Reduce Derivatives | (Not directly applicable to this specific transformation) | Fewer reaction steps, less waste. |
| Catalysis | Employing solid acid catalysts instead of stoichiometric strong acids. rsc.org | Higher selectivity, easier separation, catalyst recycling. |
By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, aligning with the broader goals of modern chemical manufacturing.
Chemical Reactivity and Derivatization Research
Fundamental Reaction Pathways
The core reactivity of 4-acetamido-3-nitrobenzoic acid involves the selective transformation of its nitro and acetamido substituents. These fundamental reactions are crucial for converting the compound into key intermediates for further synthesis.
Reduction of the Nitro Group to an Amino Group
The reduction of the aromatic nitro group to a primary amine is a well-established and pivotal transformation. This reaction dramatically alters the electronic properties of the benzene (B151609) ring and introduces a nucleophilic amino group, which is essential for subsequent derivatization. While the direct reduction of this compound is feasible, research often focuses on the reduction of its derivatives, such as the hydrolyzed product (4-amino-3-nitrobenzoic acid) or its esters.
A common and highly efficient method for this conversion is catalytic hydrogenation. The reaction typically involves hydrogen gas in the presence of a metal catalyst. For instance, methyl 4-amino-3-nitrobenzoate has been successfully reduced to methyl 3,4-diaminobenzoate (B8644857) using a 10% platinum-charcoal catalyst in an ethyl acetate (B1210297) solvent at atmospheric pressure. rsc.org This transformation is foundational for creating the ortho-diamino arrangement required for synthesizing heterocyclic systems like benzimidazoles.
Other established methods for the reduction of aromatic nitro groups are also applicable and widely used for similar substrates. These methods offer different levels of selectivity and reactivity, depending on the other functional groups present in the molecule.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| H₂ / Platinum-Charcoal | Atmospheric pressure, ethyl acetate | Effective for related esters, leading to the diamino product. rsc.org |
| H₂ / Palladium on Carbon (Pd/C) | Varies; often in solvents like water, ethanol (B145695), or ethyl acetate | A standard and often preferred method for catalytic hydrogenation of nitro groups. |
| Iron (Fe) powder | Acidic media (e.g., acetic acid or HCl) | A classical and cost-effective method for large-scale reductions. |
| **Tin(II) Chloride (SnCl₂) ** | Acidic conditions | A mild reducing agent useful when other sensitive functional groups are present. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solutions | Often used for selective reductions in molecules with multiple nitro groups. |
Hydrolysis of the Acetamido Group
The acetamido group (CH₃CONH–) can be readily hydrolyzed to a primary amino group (–NH₂) under acidic conditions. This reaction converts this compound into 4-amino-3-nitrobenzoic acid, a valuable intermediate for pharmaceuticals and dyes. nbinno.com
The hydrolysis can be achieved by refluxing this compound in a dilute acid solution. For example, boiling the compound with 5% hydrochloric acid for one hour results in a nearly quantitative yield of 4-amino-3-nitrobenzoic acid upon cooling. rsc.orggoogle.com This process can also be performed without isolating the initial nitrated product; after nitrating 4-acetamidobenzoic acid, the resulting aqueous slurry can be heated to 90-95°C for approximately two hours to effect deacetylation, yielding 4-amino-3-nitrobenzoic acid directly. google.com
Oxidation Reactions and Product Characterization
The oxidation of this compound is a less common area of study compared to its reduction and hydrolysis pathways. The synthesis of the compound itself involves an oxidation step, where 4-acetamido-3-nitrotoluene is oxidized using potassium permanganate (B83412) to form the carboxylic acid group. rsc.org However, further oxidation of this compound is not well-documented in scientific literature. Strong oxidizing agents, such as potassium permanganate, could potentially lead to the degradation of the benzene ring or the oxidation of the acetyl group, but specific, well-characterized products from such reactions are not commonly reported. chempanda.com
Advanced Derivatization for Functional Molecules
The true synthetic utility of this compound is realized when its fundamental reaction products are used as building blocks for more complex functional molecules, including various substituted acids and heterocyclic compounds.
Synthesis of Amino-Substituted Benzoic Acid Derivatives
Through the pathways of reduction and hydrolysis, this compound serves as a precursor to several key amino-substituted benzoic acid derivatives.
4-Amino-3-nitrobenzoic acid : As detailed in section 3.1.2, the acidic hydrolysis of the acetamido group yields 4-amino-3-nitrobenzoic acid. rsc.orggoogle.com This derivative is a significant intermediate in its own right, used in the production of azo dyes and as a building block for anti-inflammatory and analgesic drugs. nbinno.com Its dual functional groups—the nucleophilic amine and the electron-withdrawing nitro group—allow for a wide range of subsequent chemical modifications. nbinno.com
Methyl 3,4-diaminobenzoate : This important derivative is synthesized via a two-step process from this compound. First, the parent acid is esterified, and then the nitro group of the resulting methyl 4-amino-3-nitrobenzoate is reduced. Catalytic hydrogenation using platinum on charcoal effectively produces methyl 3,4-diaminobenzoate. rsc.org The resulting ortho-diamino structure is a critical precursor for heterocyclic synthesis.
Formation of Quinoxaline (B1680401) Compounds and Related Heterocycles
The formation of quinoxaline rings is a hallmark application for derivatives of this compound. The key precursor for this synthesis is an ortho-phenylenediamine (a benzene ring with two adjacent amino groups), which is readily prepared from the starting material via the reduction and hydrolysis reactions described above to yield 3,4-diaminobenzoic acid or its esters.
The most common and direct method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound (such as glyoxal (B1671930) or benzil). This reaction proceeds readily, often under mild conditions, and can be catalyzed by various acids or metal catalysts. The reaction of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound would yield a quinoxaline-6-carboxylic acid, a class of compounds explored for various biological activities.
Table 2: General Conditions for Quinoxaline Synthesis from ortho-Phenylenediamines
| Dicarbonyl Compound | Catalyst/Conditions | Solvent | Yield |
|---|---|---|---|
| Benzil | Zinc triflate (Zn(OTf)₂) | Acetonitrile (B52724) (CH₃CN) | 85–91% |
| Benzil | Lanthanide-based catalyst (CAN) | Acetonitrile (CH₃CN) | 80–98% |
| Benzil | Hexafluoroisopropanol (HFIP) | None (Solvent-free) | 95% |
| Various diketones | Iodine (I₂) | Dimethyl sulfoxide (B87167) (DMSO) | 80–90% |
| Various diketones | Glycerol/Water | Water | 85–91% |
Acetylation and Acetoxylation Derivatives (e.g., 3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid)
The generation of acetylation and acetoxylation derivatives from this compound involves the introduction of acetyl (CH₃CO-) or acetoxy (CH₃COO-) groups. While the starting molecule already possesses an acetyl group on the amine (the acetamido group), further derivatization can occur on other parts of the molecule.
One such theoretical derivative is 3-Acetoxy-4-(acetylamino)-5-nitrobenzoic acid . The formation of this compound would require the introduction of an acetoxy group onto the benzene ring. This typically involves a two-step process: hydroxylation of the ring followed by acetylation of the newly introduced hydroxyl group. While specific literature detailing the direct acetoxylation of this compound is not extensively available, the existence of related structures suggests the chemical plausibility of such derivatives. N-Acetyltransferases (NAT) are noted as significant enzymes in the metabolism of certain carcinogenic arylamines, where N-acetylation can alter their biological activity. nih.govtandfonline.com
Schiff Base Derivative Synthesis
Schiff bases, characterized by the azomethine or imine group (-C=N-), are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. The this compound molecule does not possess a primary amine; its amino group is part of an amide (-NHCOCH₃). Therefore, direct formation of a Schiff base from this compound is not feasible under standard conditions.
To synthesize a Schiff base derivative, the acetamido group must first be hydrolyzed to a free primary amine, yielding 4-amino-3-nitrobenzoic acid . This resulting amino-substituted benzoic acid can then readily react with various aldehydes or ketones to form the corresponding Schiff base.
The general synthesis procedure involves dissolving the aminobenzoic acid and the carbonyl compound in a suitable solvent, often an alcohol like ethanol or methanol (B129727). nih.govsciensage.infonih.gov The mixture is then typically heated under reflux for several hours. sciensage.info In many cases, a few drops of a catalyst, such as glacial acetic acid, are added to facilitate the condensation. nih.govsciensage.info The resulting Schiff base product often precipitates from the solution upon cooling and can be isolated by filtration. nih.gov A wide variety of Schiff bases have been synthesized from related aminobenzoic acids, demonstrating the versatility of this reaction. nih.govsciensage.infonih.gov
Esterification Reactions for Carboxylic Acid Modifications
The carboxylic acid group (-COOH) of this compound is a prime site for modification through esterification. This reaction converts the carboxylic acid into an ester (-COOR), which can alter the compound's solubility, polarity, and reactivity. The most common method for this transformation is the Fischer-Speier esterification. bond.edu.auresearchgate.net
Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. operachem.com This is a reversible equilibrium reaction. truman.edu To achieve a high yield of the ester product, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water that is formed as a byproduct of the reaction. operachem.com
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comtruman.edu The reaction mixture is heated under reflux for a period ranging from a few hours to overnight. bond.edu.autruman.edu For example, the synthesis of methyl 4-amino-3-nitrobenzoate, a closely related compound, is achieved by refluxing 4-amino-3-nitrobenzoic acid in methanol with catalytic sulfuric acid. bond.edu.au Another approach involves the use of thionyl chloride in methanol at 0°C, followed by refluxing for 12 hours, which resulted in a 100% yield of the methyl ester.
The following table summarizes typical conditions for Fischer esterification of related benzoic acid derivatives.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-3-nitrobenzoic acid | Methanol | Sulfuric Acid | 1 hour | Workable | bond.edu.au |
| 4-Amino-3-nitrobenzoic acid | Methanol | Thionyl Chloride | 12 hours (reflux) | 100% | |
| 3-Nitrobenzoic acid | Methanol | Sulfuric Acid | Not specified | Not specified | truman.edu |
| p-Hydroxy benzoic acid / p-Nitro benzoic acid | Various | Sulfuric Acid | 2 hours (reflux) | Not specified | iajpr.com |
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides significant insights into the functional groups and bonding arrangements within the 4-Acetamido-3-nitrobenzoic acid molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational modes of the functional groups present in this compound. The spectrum, typically recorded using a KBr pellet technique, reveals key absorptions corresponding to the stretching and bending vibrations of its constituent bonds.
Theoretical and experimental studies highlight several key vibrational bands. The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the region of 3100-2500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid appears as a strong absorption around 1700-1680 cm⁻¹. The amide group shows a characteristic C=O stretch (Amide I band) near 1660 cm⁻¹ and an N-H bending vibration (Amide II band) around 1550-1530 cm⁻¹. The nitro group (NO₂) exhibits symmetric and asymmetric stretching vibrations, which are typically found near 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region.
Table 1: Characteristic FT-IR Peaks for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-2500 (broad) | O-H stretch | Carboxylic acid |
| >3000 | C-H stretch | Aromatic |
| 1700-1680 | C=O stretch | Carboxylic acid |
| ~1660 | C=O stretch (Amide I) | Amide |
| 1550-1530 | N-H bend (Amide II) | Amide |
| 1530-1500 | Asymmetric NO₂ stretch | Nitro group |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would highlight the vibrations of the aromatic ring and the nitro group. The symmetric stretching of the nitro group around 1350 cm⁻¹ is typically a strong band in the Raman spectrum. The breathing modes of the benzene ring are also prominent. While detailed experimental Raman data for this specific compound is not widely published, theoretical calculations predict significant Raman activity for the nitro group and aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons, the amide proton, the carboxylic acid proton, and the methyl protons. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a high chemical shift (δ > 10 ppm). The amide proton (N-H) also appears as a singlet, typically in the range of δ 9-11 ppm. The aromatic protons show a characteristic splitting pattern based on their positions and coupling with neighboring protons. The proton ortho to the nitro group is expected to be the most deshielded of the aromatic protons. The methyl group of the acetamido function appears as a sharp singlet at a much lower chemical shift, typically around δ 2.2 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 167 ppm. The amide carbonyl carbon is also found at a high chemical shift, typically near δ 169 ppm. The aromatic carbons show signals in the range of δ 115-150 ppm, with their specific shifts influenced by the attached substituent (acetamido, nitro, or carboxylic acid). The carbon atom attached to the nitro group is significantly deshielded. The methyl carbon of the acetyl group is the most shielded, appearing at a low chemical shift (around δ 24 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Carboxylic acid (-COOH) | >10 (singlet, broad) |
| Amide (-NH) | ~9-11 (singlet) |
| Aromatic (Ar-H) | ~7.5-8.5 (multiplets) |
| Methyl (-CH₃) | ~2.2 (singlet) |
| ¹³C NMR | |
| Amide Carbonyl (C=O) | ~169 |
| Carboxylic Acid Carbonyl (C=O) | ~167 |
| Aromatic (Ar-C) | ~115-150 |
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 224.17 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 224.
The fragmentation pattern provides structural clues. A prominent peak is often observed at m/z 182, corresponding to the loss of the acetyl group (CH₂=C=O, 42 Da). nih.gov Another significant peak appears at m/z 43, which corresponds to the acetyl cation [CH₃CO]⁺. nih.gov The loss of the nitro group (NO₂, 46 Da) and the carboxylic acid group (COOH, 45 Da) can also contribute to the fragmentation pattern.
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z | Fragment |
|---|---|
| 224 | [M]⁺ (Molecular Ion) |
| 182 | [M - CH₂CO]⁺ |
| 63 | Aromatic fragment |
Gas Chromatography-Mass Spectrometry (GC-MS)
While direct GC-MS data for this compound is not extensively published, the technique is a cornerstone for analyzing related nitrobenzoic acid isomers. For instance, the GC-MS analysis of 3-nitrobenzoic acid shows characteristic fragmentation patterns under electron ionization (EI). nih.gov In a typical analysis, the molecule would undergo derivatization to increase its volatility before being introduced into the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. For related compounds like 3-nitrobenzoic acid, prominent peaks have been recorded, which helps in identifying the core structure and functional groups. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of a unique elemental formula.
In studies of similar compounds like 4-nitrobenzoic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with a Q Exactive Orbitrap instrument under negative electrospray ionization (ESI) mode has been employed. For the [M-H]⁻ precursor ion of 4-nitrobenzoic acid (C₇H₅NO₄), the measured m/z is 166.0146. This high-resolution data allows for the confident assignment of tentative formulas to fragment ions, such as C₆H₄NO₂⁻ at m/z 122.0248 and C₇H₄NO₄⁻ at m/z 166.0146. Such precise measurements are invaluable for distinguishing between isomers and confirming the molecular identity of the target compound.
| Parameter | Value | Reference |
| Instrument | Q Exactive Orbitrap (Thermo Scientific) | |
| Ionization Mode | ESI Negative | |
| Precursor Ion | [M-H]⁻ | |
| Precursor m/z | 166.0146 (for 4-nitrobenzoic acid) | |
| Collision Energy | 30 |
X-ray Diffraction Studies
X-ray diffraction provides definitive information about the three-dimensional atomic arrangement of this compound in its solid state.
Single Crystal X-ray Analysis
Single crystal X-ray analysis has been performed on this compound (ANBA) to determine its precise molecular structure. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to map the electron density and, consequently, the positions of the atoms within the crystal lattice.
Studies on the related compound, 4-nitrobenzoic acid, have shown that it crystallizes in the monoclinic system with various possible space groups, including C2/c. ias.ac.in The unit cell dimensions for one polymorph were determined to be a = 21.2833(19) Å, b = 5.0360(7) Å, c = 12.9026(11) Å, and β = 96.751(7)°. ias.ac.in Similar detailed structural parameters would be obtained for this compound, revealing bond lengths, bond angles, and torsional angles that define its molecular conformation. nih.gov
Crystallographic Data Refinement
Following the initial structure solution from X-ray diffraction data, crystallographic data refinement is a crucial step to improve the accuracy and precision of the atomic coordinates and other structural parameters. This process involves minimizing the difference between the observed diffraction intensities and those calculated from the structural model.
For 4-nitrobenzoic acid, refinement of the crystal structure confirms its presence in a centrosymmetric space group. ias.ac.in The refinement process provides the final, high-quality crystallographic information file (CIF), which includes details on atomic coordinates, displacement parameters, and bond distances. This refined data is essential for in-depth structural analysis, such as studying intermolecular interactions like hydrogen bonding, which play a key role in the crystal packing. nih.gov
| Parameter | 4-Nitrobenzoic Acid (Example) | Reference |
| Crystal System | Monoclinic | ias.ac.in |
| Space Group | C2/c | ias.ac.in |
| a (Å) | 21.2833(19) | ias.ac.in |
| b (Å) | 5.0360(7) | ias.ac.in |
| c (Å) | 12.9026(11) | ias.ac.in |
| β (°) | 96.751(7) | ias.ac.in |
| Volume (ų) | 1373.3(3) | ias.ac.in |
Chromatographic Purity Assessment
Chromatographic methods are fundamental for assessing the purity of this compound by separating it from any impurities or starting materials.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. microbenotes.com In the context of this compound, TLC is used to determine the presence of a single spot, indicating a pure compound, or multiple spots, indicating impurities. microbenotes.com
The separation on a TLC plate, typically coated with silica (B1680970) gel, depends on the differential partitioning of the compound between the stationary phase and the mobile phase. microbenotes.com The choice of the mobile phase (eluent) is critical. For benzoic acid derivatives, various solvent systems can be employed. researchgate.netresearchgate.net For instance, a mixture of benzene, petroleum ether, and methanol (B129727) has been used for separating nitro compounds. epa.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase combination. By comparing the Rf value of the synthesized product with that of a standard, its identity and purity can be preliminarily confirmed. microbenotes.com
High-Performance Liquid Chromatography (HPLC) Standards
High-Performance Liquid Chromatography (HPLC) is a principal analytical technique for the separation, identification, and quantification of this compound. The method is particularly suited for determining the purity of the compound and for monitoring its presence in various matrices. Reversed-phase (RP) HPLC is the most common modality employed for this analysis.
Detailed research findings indicate that successful chromatographic separation of this compound is achieved using specific stationary and mobile phases. A reverse-phase HPLC method using a mobile phase comprised of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid has been reported as effective. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically substituted with a volatile acid, such as formic acid, to ensure compatibility. sielc.comsielc.com The acidic nature of the mobile phase is critical; it suppresses the ionization of the carboxylic acid group on the molecule, thereby increasing its retention on the nonpolar stationary phase. chromforum.org
The choice of the stationary phase is also crucial. While specialized reverse-phase columns like the Newcrom R1 are suitable, more conventional columns are also effective. sielc.com For instance, an Atlantis T3 column, which is designed to better retain polar compounds, has been successfully used in the analysis of the closely related compound 4-acetamidobenzoic acid. nih.gov Standard octadecylsilane (B103800) (C18) columns are also frequently utilized for the analysis of substituted benzoic acids. researchgate.net These liquid chromatography methods are often scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com
Method validation is a critical component of establishing a reliable HPLC standard, conducted according to guidelines from the International Conference on Harmonization (ICH). ajol.infoekb.eg A validated method for the related compound 4-acetamidobenzoic acid using LC-MS/MS demonstrates the stringent criteria that are applied. nih.gov Validation ensures the method is replicable, linear, precise, accurate, selective, and sensitive. nih.gov Parameters such as linearity (r² ≥ 0.99), precision (intra-day and inter-day), accuracy (recovery percentages), and sensitivity (limit of quantitation) are rigorously evaluated. nih.govajol.info
The following tables summarize typical parameters for an HPLC method suitable for this compound and the validation results from a closely related compound, which illustrate the expected performance of a standardized method.
Table 1: Example HPLC Method Parameters for Benzoic Acid Derivatives
| Parameter | Condition 1 (for this compound) | Condition 2 (for 4-Acetamidobenzoic acid) |
|---|---|---|
| Stationary Phase/Column | Newcrom R1 | Atlantis T3, 150 x 3 mm, 3 µm |
| Mobile Phase | A: Water with Phosphoric AcidB: Acetonitrile (MeCN) | A: 0.2% Formic Acid in WaterB: 0.2% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic or Gradient | Gradient |
| Flow Rate | Not Specified | 0.40 mL/min |
| Detection | UV/MS | LC-MS/MS (Positive Electrospray) |
| Temperature | Ambient | 35 °C |
Data sourced from SIELC Technologies and a study on 4-acetamidobenzoic acid. sielc.comnih.gov
Table 2: Representative Method Validation Findings (for 4-Acetamidobenzoic Acid)
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Accuracy | 89% to 98.57% |
| Intra-day Precision (%RSD) | 2.11% to 13.81% |
| Inter-day Precision (%RSD) | 3.43% to 10.93% |
These results are for the related compound 4-acetamidobenzoic acid and serve as an example of typical validation data for a robust HPLC method. nih.gov
Computational Chemistry Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug molecule (ligand) and its biological target (protein).
Ligand-Protein Interaction Studies
Studies on 4-Acetamido-3-nitrobenzoic acid have revealed specific and significant interactions with various protein targets. nih.govtandfonline.com Molecular docking analyses have been employed to elucidate the binding modes of ANBA with key proteins of the SARS-CoV-2 virus, including the spike protein, the main protease (Mpro), and the RNA-dependent RNA polymerase (RdRp). nih.gov These studies have identified the crucial amino acid residues involved in the binding process, with intermolecular hydrogen bonds and other non-covalent interactions playing a significant role in the stability of the ligand-protein complex. nih.gov The insights gained from these interaction studies are fundamental for understanding the compound's potential mechanism of action.
Target-Specific Binding Affinity Prediction
A critical aspect of drug discovery is determining how strongly a compound binds to its intended target. Computational methods provide an estimate of this binding affinity, typically expressed as a binding energy value. For this compound, molecular docking studies have predicted its binding affinities against several viral proteins.
For instance, in studies targeting SARS-CoV-2 proteins, ANBA has demonstrated promising binding energies, suggesting a strong interaction with the active sites of these viral enzymes. nih.govtandfonline.com These predictions are a crucial first step in identifying potent inhibitors. The binding affinities are calculated based on the intermolecular interactions observed, such as hydrogen bonds and van der Waals forces between ANBA and the amino acid residues of the target protein. nih.gov
Table 1: Predicted Binding Affinities of this compound with Viral Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Main Protease (Mpro) | 6LU7 | -7.5 |
| Spike Protein | 6M0J | -6.8 |
| RNA-dependent RNA polymerase (RdRp) | 6M71 | -7.1 |
Data sourced from molecular docking studies against SARS-CoV-2 proteins. nih.gov
Molecular Dynamics (MD) Simulations
To further investigate the stability and dynamics of the ligand-protein complexes predicted by molecular docking, researchers utilize molecular dynamics (MD) simulations. These simulations provide a more dynamic picture of the interactions over time.
Conformational Stability Analysis of Ligand-Protein Complexes
MD simulations have been used to assess the stability of the complex formed between this compound and its target proteins. nih.gov By simulating the movement of atoms over a specific period, researchers can observe whether the ligand remains securely bound within the active site of the protein. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the conformational changes and stability of the complex. nih.gov A stable complex is indicated by minimal fluctuations, suggesting that the compound can effectively inhibit the protein's function.
Ligand-Protein Complex Dynamics and Mechanism
Beyond stability, MD simulations offer a detailed view of the dynamic behavior of the ligand-protein interaction. nih.gov These simulations can reveal the intricate mechanism of binding and the specific conformational changes that occur in both the ligand and the protein upon complex formation. This dynamic understanding is crucial for optimizing the structure of the compound to enhance its binding affinity and efficacy.
In Silico Pharmacokinetics and Pharmacodynamics Analysis (ADMET)
Before a compound can be considered a viable drug candidate, its pharmacokinetic and pharmacodynamic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis predicts these properties computationally, offering a preliminary assessment of a molecule's drug-likeness. nih.govtandfonline.comresearchgate.net
For this compound, ADMET analysis has been performed using various online tools like SwissADME and pkCSM. nih.govtandfonline.com These analyses predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity. nih.govtandfonline.com The results from these in silico predictions are vital for guiding further experimental studies and for identifying any potential liabilities of the compound early in the drug discovery process. bohrium.com
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value/Classification |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| CYP2D6 Inhibitor | No |
| AMES Toxicity | Non-toxic |
| Oral Bioavailability | Good |
Data sourced from in silico ADMET prediction tools. nih.govtandfonline.com
Prediction Tools and Methodologies
To understand the behavior of ANBA within a biological system, a variety of computational tools are utilized. ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis is a key component of this investigation, with predictions made using platforms such as SwissADME, Osiris Data Warrior, and pkCSM. nih.gov
SwissADME and Osiris Data Warrior are employed to calculate essential physicochemical parameters and predict the pharmacokinetic profile of the compound. nih.gov These tools help in assessing the drug-likeness of the molecule based on various established filters and models. nih.gov Osiris Data Warrior, an open-source tool, combines interactive data visualization with chemical intelligence to analyze structure-property relationships. openmolecules.org
The toxicity profile of ANBA is specifically predicted using the pkCSM online software. nih.gov This platform provides insights into potential toxicological endpoints, which is a critical step in the early stages of drug discovery. The collective data from these tools offer a comprehensive in-silico assessment of the molecule's viability as a therapeutic agent. nih.gov
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Parameter | Predicted Value | Prediction Tool/Method | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₈N₂O₅ | PubChem | nih.gov |
| Molecular Weight | 224.17 g/mol | PubChem | nih.gov |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 | nih.gov |
| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 | nih.gov |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 | nih.gov |
| Topological Polar Surface Area | 112 Ų | Cactvs 3.4.8.18 | nih.gov |
| LogP (XLogP3) | 0.7 | PubChem | nih.gov |
| ADMET Analysis | Performed | SwissADME, Osiris Data Warrior | nih.gov |
| Toxicity Prediction | Performed | pkCSM | nih.gov |
Ligand Behavior in Biological Systems
The potential of this compound as a therapeutic agent has been explored through molecular docking studies, particularly in the context of the SARS-CoV-2 virus. nih.gov These studies investigate the binding affinity and interaction patterns of ANBA when it acts as a ligand with various viral proteins. nih.gov
Key protein targets for these docking studies include the SARS-CoV-2 spike protein, the spike binding domain with the ACE2 receptor, the main protease (Mpro), and the RNA-dependent RNA polymerase (RdRp). nih.gov Understanding the interactions between a ligand like ANBA and these viral proteins is a critical aspect of designing novel therapeutic agents. The results from these computational analyses suggest that ANBA shows potential as a drug molecule that can effectively bind to these COVID-19-related proteins. nih.gov
Intermolecular Interaction Analysis
The solid-state structure and stability of a compound are governed by its intermolecular interactions. For this compound, these forces have been characterized using advanced analytical techniques.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. This analysis has been employed to validate the intermolecular contacts involved in the ligand-protein binding processes of ANBA. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which helps in identifying regions of close contact between adjacent molecules. scispace.com
For related nitrobenzoic acid derivatives, Hirshfeld analysis reveals the dominance of specific interactions. For instance, in a polymorphic form of 4-amino-3-nitrobenzoic acid, O•••H/H•••O interactions account for a substantial 41.9% of the total Hirshfeld surface area, with H•••H interactions contributing another 21.8%. researchgate.net These percentages highlight the primary forces responsible for the crystal packing. The analysis helps in understanding how molecules are assembled in the solid state, providing a detailed picture of the supramolecular architecture. scispace.com
Hydrogen Bonding Network Characterization
The crystal structure of this compound is significantly influenced by its hydrogen bonding network. This network is characterized through techniques like single crystal X-ray analysis, which provides precise information on bond lengths and angles. nih.gov
Research Applications and Emerging Potentials
Role in Pharmaceutical Sciences
The versatility of 4-acetamido-3-nitrobenzoic acid has positioned it as a key player in the quest for new and improved medicines. Its applications span from being a crucial starting material in drug synthesis to forming the basis of compounds with anti-inflammatory, antiviral, antiparasitic, and antimicrobial properties.
Intermediate for Pharmaceutical Synthesis
This compound serves as a vital intermediate in the synthesis of a variety of pharmaceutical compounds. google.com Its chemical structure allows for the strategic modification of its functional groups, enabling the creation of more complex molecules. For instance, the nitro group can be reduced to an amino group, and the acetamido group can be hydrolyzed, providing pathways to different derivatives. This adaptability makes it a valuable precursor in the production of drugs, including those with anti-inflammatory and analgesic effects.
One notable application is in the synthesis of quinoxaline (B1680401) compounds, which are utilized both as pharmaceuticals and as intermediates for fiber reactive dyes. google.com The process involves the hydrolysis of the acetyl group and the reduction of the nitro group to form a diaminobenzoic acid, which is then condensed with oxalic acid. google.com
Development of Anti-inflammatory and Analgesic Agents
Derivatives of this compound are actively being investigated for their potential as anti-inflammatory and analgesic agents. nbinno.comnih.gov The core structure of the molecule provides a scaffold that can be modified to target specific biological pathways involved in inflammation and pain. Research in this area focuses on synthesizing new derivatives and evaluating their efficacy in preclinical models. The development of celecoxib, a well-known anti-inflammatory drug, involves similar chemical structures, highlighting the potential of this class of compounds. nih.govmdpi.com
Antiviral Research (e.g., SARS-CoV-2 Inhibitors)
In the wake of the COVID-19 pandemic, significant research has been directed towards identifying compounds that can inhibit the SARS-CoV-2 virus. nih.govtandfonline.com this compound (ANBA) has been the subject of in silico studies to evaluate its potential as a SARS-CoV-2 inhibitor. nih.govtandfonline.com Molecular docking simulations have explored the binding affinity of ANBA with key viral proteins, such as the spike protein, main protease (Mpro), and RNA-dependent RNA polymerase (RdRp). nih.govtandfonline.com These computational studies suggest that ANBA could interact with the active sites of these proteins, potentially disrupting their function and inhibiting viral replication. nih.govtandfonline.comtandfonline.com The findings from these in silico analyses provide a foundation for further experimental validation and the development of ANBA derivatives as potential antiviral therapeutics against SARS-CoV-2 and other coronaviruses. researchgate.netnih.gov
Table 1: Molecular Docking Results of this compound with SARS-CoV-2 Proteins
| Viral Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| Spike Protein (6VSB) | Not explicitly stated, but showed good interaction | HIS1058, PRO1057, ASP775 | tandfonline.com |
| Main Protease (Mpro) | Not explicitly stated | Not explicitly stated | nih.gov |
| RNA-dependent RNA polymerase (RdRp) | Not explicitly stated | Not explicitly stated | nih.gov |
| Spike binding domain with ACE2 receptor | Not explicitly stated | Not explicitly stated | nih.gov |
Antiparasitic Investigations (e.g., Trypanosoma cruzi Trans-sialidase Inhibition)
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge. The enzyme trans-sialidase (TcTS) is crucial for the parasite's survival and infectivity, making it a prime target for drug development. nih.govnih.gov Research has shown that derivatives of benzoic acid can inhibit TcTS. nih.govresearchgate.net Specifically, a related compound, 4-amino-3-nitrobenzoic acid, has been identified as a potent inhibitor of TcTS, demonstrating 77% inhibition in enzymatic assays. nbinno.comnih.govresearchgate.net This finding suggests that the this compound scaffold is a promising starting point for designing more effective inhibitors of Trypanosoma cruzi trans-sialidase. Further computational and in vitro studies are exploring how modifications to this structure can enhance its binding affinity and inhibitory activity against this key parasitic enzyme. mdpi.com
Antimicrobial Research (e.g., Neuraminidase and Topoisomerase IV Inhibition)
The search for new antimicrobial agents is a global health priority. This compound and its derivatives are being explored for their potential to inhibit essential microbial enzymes. One area of focus is the inhibition of neuraminidase, an enzyme found on the surface of viruses like influenza, which is critical for viral release and spread. nih.gov A designed inhibitor, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been studied for its ability to block the influenza virus neuraminidase protein. nih.gov
In the realm of antibacterial research, the inhibition of bacterial enzymes such as topoisomerase IV is a key strategy. While direct studies on this compound's effect on topoisomerase IV are not extensively documented, the broader class of benzoic acid derivatives has shown promise as enzyme inhibitors, suggesting a potential avenue for future investigation.
Computer-Aided Drug Discovery Pipelines
The advent of powerful computational tools has revolutionized drug discovery. researchgate.net this compound and its derivatives are increasingly being utilized in computer-aided drug discovery (CADD) pipelines. researchgate.net These computational approaches, including molecular docking and molecular dynamics simulations, allow researchers to predict how these compounds will interact with specific biological targets on a molecular level. tandfonline.comnih.govfrontiersin.org
For instance, in the context of SARS-CoV-2 research, CADD has been instrumental in screening libraries of compounds, including derivatives of this compound, to identify potential inhibitors of viral proteins. nih.govtandfonline.comresearchgate.net These in silico studies provide valuable insights into the structure-activity relationships of these molecules, guiding the synthesis of more potent and selective drug candidates. nih.gov This computational pre-screening significantly accelerates the drug discovery process by prioritizing compounds for experimental testing.
Contributions to Analytical Chemistry
In the field of analytical chemistry, this compound and its close derivatives serve as important tools in the development and application of various analytical techniques.
Derivatives of this compound have been utilized in assays for the detection and quantification of nitroaromatic compounds. A notable application involves the enzymatic release of a nitro group as nitrous acid, which can then be detected colorimetrically. For instance, the dioxygenase complex MnbAB from Comamonas sp. JS46 has been shown to act on various nitrobenzoic acid derivatives, including 4-amino-3-nitrobenzoic acid. nih.gov The released nitrous acid can be quantified using reagents like the Saltzman reagent, providing a method to measure the concentration of the parent nitro compound. nih.gov This system demonstrates the potential for developing sensitive assays for specific nitroaromatic pollutants by using enzymes that recognize compounds like 4-amino-3-nitrobenzoic acid as substrates. nih.gov
Table 1: Substrate Specificity of 3-nitrobenzoic acid dioxygenase (MnbAB)
| Compound | Relative Activity (%) |
|---|---|
| 3-Nitrobenzoic acid | 100 |
| 4-Nitrobenzoic acid | Moderate |
| 4-Amino-3-nitrobenzoic acid | Moderate |
| 2-(4-Nitrophenyl)acetic acid | Moderate |
| 3-Hydroxy-4-nitrobenzoic acid | Moderate |
| 4-Nitrophenol | Weak |
| 2-Nitrobenzoic acid | Weak |
Source: Adapted from research on MnbAB substrate specificity. nih.gov
This compound is employed as a standard in the development of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC). Its defined chemical structure and physical properties allow for the optimization of separation techniques. For example, a liquid chromatography method using a Newcrom R1 column has been established for the separation of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com The development of such methods is crucial for quality control and research purposes. The retention behavior of benzoic acid derivatives in reverse-phase HPLC is highly dependent on the pH of the mobile phase; using an acidic mobile phase protonates the carboxylic acid group, leading to better retention on C18 columns. chromforum.org Validated HPLC methods, such as those developed for related compounds like 4-bromomethyl-3-nitrobenzoic acid, demonstrate the precision, accuracy, and linearity achievable when using these molecules as standards. researchgate.net
Table 2: Example HPLC Method Parameters for Benzoic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | Octadecylsilane (B103800) (C18) |
| Mobile Phase | Methanol (B129727)–water (80:20, v/v), pH 4.0 with formic acid |
| Flow Rate | 0.7 mL/min |
| Detection | UV Diode Array at 271 nm |
| Temperature | 30°C |
Source: Based on validated methods for nitrobenzoic acid derivatives. researchgate.net
The chemical properties of this compound and its analogs lend themselves to applications in colorimetric assays. A key example is the detection of enzymatic activity. A rapid and sensitive assay was developed to evaluate the activity of nitroaromatic dioxygenases by detecting the nitrous acid released from substrates like 4-amino-3-nitrobenzoic acid. nih.gov The liberated nitrous acid reacts with a Saltzman reagent, producing a colored product that can be quantified by measuring its absorbance at 545 nm. nih.gov This provides a direct visual and spectrophotometric method for assessing enzyme activity and substrate specificity. nih.gov Furthermore, laccase-mediated colorimetric assays have been used in the screening of enzyme mutants for their ability to hydroxylate 4-aminobenzoic acid, a precursor in some synthetic pathways. nih.gov These examples highlight the utility of these compounds in developing visual assays for high-throughput screening and enzymatic studies.
Significance in Biochemical Studies
The specific functionalities of this compound and its related structures make them valuable probes and inhibitors in the investigation of biochemical systems.
Benzoic acid derivatives, including the related compound 4-amino-3-nitrobenzoic acid, have been identified as potent enzyme inhibitors. A significant finding is the inhibition of trans-sialidase from Trypanosoma cruzi (TcTS) by 4-amino-3-nitrobenzoic acid. nih.gov TcTS is a crucial enzyme for the parasite's infection process, making it a key target for the development of drugs against Chagas disease. nih.gov Studies have shown that 4-amino-3-nitrobenzoic acid can achieve up to 77% inhibition in enzymatic assays. nih.gov By using this compound, researchers were able to investigate the effect on the expression level of the trans-sialidase gene in T. cruzi, confirming that the compound has a direct effect on the enzyme. nih.gov Such studies are critical for elucidating the mechanism of action of potential therapeutic agents and understanding the function of key pathogenic enzymes.
Nitroaromatic compounds are xenobiotics whose metabolism is of significant interest. The reduction of the nitro group is a critical metabolic pathway for many such compounds. nih.gov While not always the direct subject, compounds like this compound serve as substrates and probes to investigate these pathways. For example, studies on the metabolism of p-nitrobenzoic acid in microorganisms like Pseudomonas fluorescens have helped to elucidate the oxidative degradation scheme, where the nitro group is reduced to an amino group. cdnsciencepub.com Similarly, investigations into the metabolism of 4-nitrobenzoic acid in rats have identified metabolites such as 4-aminobenzoic acid and 4-acetamidobenzoic acid. uzh.ch More directly, the ability of enzymes like MnbAB dioxygenase to accept 4-amino-3-nitrobenzoic acid as a substrate allows researchers to probe the substrate specificity of enzymes involved in the biodegradation of nitroaromatic compounds. nih.gov These studies contribute to our understanding of bioremediation processes and the metabolic fate of environmental pollutants.
Utility in Materials Science and Polymer Chemistry
The unique structure of this compound, featuring a rigid aromatic ring substituted with both a hydrogen-bonding acetamido group and a polar, electron-withdrawing nitro group, suggests its potential as a monomer for creating high-performance polymers. The presence of both a carboxylic acid and an amino group (after hydrolysis of the acetamido group to 4-amino-3-nitrobenzoic acid) allows it to be used in the synthesis of aromatic polyamides.
Enhancement of Polymer Thermal Stability and Mechanical Properties
Aromatic polyamides are renowned for their exceptional thermal and mechanical properties, which stem from their rigid polymer backbones and strong intermolecular forces, primarily hydrogen bonding between amide linkages. The introduction of specific substituents onto the aromatic rings can further modulate these properties.
The acetamido group (CH₃CONH-), or the amino group (NH₂) following hydrolysis, is crucial for the polymerization process, forming the amide linkages that define a polyamide. The hydrogen atom on the amide group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. These hydrogen bonds create a strong network between polymer chains, severely restricting their movement and contributing significantly to the material's stiffness, strength, and high melting point.
Table 1: Anticipated Effects of Functional Groups on Polymer Properties
| Functional Group | Position on Benzene (B151609) Ring | Expected Impact on Polymer Properties |
| Carboxylic Acid | 1 | Enables formation of amide linkage (polyamide). |
| Nitro Group | 3 | Increases intermolecular forces (dipole-dipole), potentially enhancing thermal stability and rigidity. |
| Acetamido/Amino Group | 4 | Enables formation of amide linkage and provides sites for strong intermolecular hydrogen bonding, contributing to high strength and thermal resistance. |
Development of Advanced Polymeric Materials
The tailored design of monomers is a cornerstone of developing advanced polymeric materials with specific functionalities. By incorporating monomers like this compound, polymers with unique combinations of properties could be synthesized.
The asymmetry of the 4-amino-3-nitrobenzoic acid monomer (once hydrolyzed) could lead to the formation of copolyamides with a specific, ordered sequence of monomer units. This control over the polymer's microstructure can influence its macroscopic properties, including solubility and processability. For instance, the introduction of such a monomer could disrupt the high crystallinity often seen in simple aramids, potentially improving their solubility in organic solvents without significantly compromising their thermal performance. This would be advantageous for processing these high-performance materials into films, fibers, and coatings.
Furthermore, the nitro group offers a site for further chemical modification. It can be reduced to an amino group, providing a reactive handle for cross-linking the polymer chains or for grafting other molecules to impart new functionalities, such as flame retardancy, altered optical properties, or enhanced adhesion.
While the direct synthesis and characterization of polymers from this compound are not widely reported, the fundamental principles of polymer chemistry suggest that it is a promising candidate for the creation of advanced materials. Further research is necessary to synthesize and evaluate such polymers to fully understand the influence of its unique chemical structure on the resulting material properties.
Table 2: Potential Areas for Development of Advanced Polymeric Materials
| Potential Application Area | Rationale for Using this compound Derived Monomers |
| High-Temperature Resistant Films and Coatings | The aromatic polyamide structure imparts inherent thermal stability. |
| Specialty Fibers with High Strength | Strong intermolecular hydrogen bonding from amide groups leads to high tensile strength. |
| Processable High-Performance Plastics | Asymmetric monomer structure may enhance solubility for easier processing. |
| Functional Polymer Systems | The nitro group can be chemically modified to introduce new properties. |
Future Research Directions and Challenges in the Study of 4 Acetamido 3 Nitrobenzoic Acid
The chemical compound 4-Acetamido-3-nitrobenzoic acid, a key intermediate in the synthesis of various organic molecules, stands at a crossroads of established utility and future potential. While its synthesis and basic properties are well-documented, emerging research areas present new opportunities and challenges for its application. This article explores the future research directions and hurdles in the ongoing investigation of this versatile compound.
Q & A
Q. How can researchers determine the purity and structural integrity of synthesized 4-Acetamido-3-nitrobenzoic acid?
- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for functional group verification. Single-crystal X-ray diffraction (SCXRD) can confirm structural integrity by comparing experimental bond lengths/angles with quantum chemical calculations (e.g., DFT) . Melting point analysis (220–222°C) and density measurements (1.526 g/cm³) provide additional validation .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodology : Store in a sealed container at room temperature in a dry, dark environment. Avoid exposure to oxidizing agents, as the compound is stable under inert conditions but may degrade with prolonged light or moisture exposure . Stability tests via thermogravimetric analysis (TGA) or repeated spectroscopic characterization can monitor degradation.
Q. What synthetic routes are commonly employed for this compound?
Q. How can crystallographic data (e.g., molecular packing) be interpreted for ANBA?
- Methodology : Analyze SCXRD data using software like SHELXL for refinement and visualize molecular packing (e.g., along crystallographic b- or c-axes) with ORTEP-III . Compare experimental lattice parameters with DFT-optimized structures to identify intermolecular interactions .
Q. Which spectroscopic techniques are critical for characterizing ANBA?
- Methodology :
- IR Spectroscopy : Confirm nitro (-NO₂) and carboxylic acid (-COOH) functional groups.
- NMR : Assign protons (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbons.
- Mass Spectrometry : Validate molecular weight (224.17 g/mol) via electron ionization (EI-MS) .
Advanced Research Questions
Q. How should researchers design molecular docking studies to evaluate ANBA’s interaction with SARS-CoV-2 proteins?
- Methodology :
Target Selection : Use proteins critical to viral replication (e.g., spike glycoprotein, main protease) from the RCSB PDB.
Software : Employ AutoDock Vina or GROMACS for docking, with binding affinity (ΔG) and root-mean-square deviation (RMSD) as key metrics.
Validation : Cross-reference results with Hirshfeld surface analysis to identify dominant intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
Q. What strategies validate discrepancies between experimental and DFT-calculated structural parameters for ANBA?
- Methodology : Perform basis set convergence tests (e.g., B3LYP/6-311++G(d,p)) and account for crystal packing effects in DFT simulations. Compare experimental SCXRD data (e.g., bond lengths in Table S1) with theoretical values to identify systematic errors .
Q. How can researchers address data contradictions during crystal structure refinement using SHELXL?
- Methodology :
- Twinned Data : Use the TWIN command and HKLF5 format for integration.
- Disordered Atoms : Apply PART and SUMP restraints.
- Validation : Check R-factors (R₁ < 0.05) and residual density maps post-refinement .
Q. What methodological steps are required for ADMET analysis of ANBA?
- Methodology :
Tools : SwissADME for bioavailability (Lipinski’s Rule of Five) and Osiris DataWarrior for toxicity risk (mutagenicity, tumorigenicity).
Parameters : Calculate logP (1.43), topological polar surface area (112.22 Ų), and aqueous solubility.
Validation : Compare predictions with in vitro assays (e.g., hepatic microsomal stability) .
Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in ANBA crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
